molecular formula C27H27N3O3S B2713757 3-benzyl-N-(2-methoxyethyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 941899-36-1

3-benzyl-N-(2-methoxyethyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2713757
CAS RN: 941899-36-1
M. Wt: 473.59
InChI Key: BYHPXXYYEBICMJ-UHFFFAOYSA-N
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Description

3-benzyl-N-(2-methoxyethyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing quinazoline derivatives, focusing on their structural modifications to explore their biological activities. These synthetic methods include reactions with different starting materials, aiming to obtain compounds with potential therapeutic applications. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored for their analgesic and anti-inflammatory activities, indicating the broad applicability of these methods in creating bioactive molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biomedical Applications

Quinazoline derivatives have been studied for their cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents. The exploration of their growth inhibition properties has led to comparisons with previous data for isomeric series, although findings suggest that modifications in the quinazoline core can significantly affect their biological activities (Bu, Deady, & Denny, 2000). Further studies have focused on the synthesis and evaluation of quinazoline derivatives for their antimicrobial activity, indicating their potential utility in treating infections (Habib, Hassan, & El‐Mekabaty, 2013).

Radiochemical Studies

The development of radiolabeled quinazoline derivatives for imaging and therapeutic purposes in oncology has also been a focus. For instance, the successful labeling of benzo[g]quinazoline with radioactive iodine and its biodistribution in tumor-bearing mice has provided insights into the potential of quinazoline derivatives as radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

properties

IUPAC Name

3-benzyl-N-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-19-7-6-10-21(15-19)18-34-27-29-24-16-22(25(31)28-13-14-33-2)11-12-23(24)26(32)30(27)17-20-8-4-3-5-9-20/h3-12,15-16H,13-14,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPXXYYEBICMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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